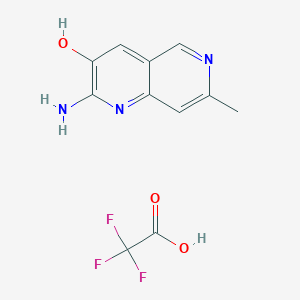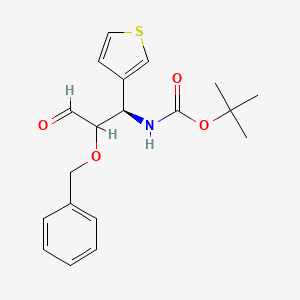
tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate is a complex organic compound that features a tert-butyl group, a benzyloxy group, a thiophene ring, and a carbamate moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common synthetic route involves the following steps:
Protection of the amine group: The amine group is protected using tert-butyl carbamate (Boc) to form a Boc-protected amine.
Formation of the benzyloxy intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Formation of the thiophene intermediate: The thiophene ring is introduced via a coupling reaction.
Formation of the final product: The protected intermediates are coupled together, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(phenyl)propyl)carbamate
- tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(furan-3-yl)propyl)carbamate
- tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(pyridine-3-yl)propyl)carbamate
Uniqueness
tert-Butyl ((1R)-2-(benzyloxy)-3-oxo-1-(thiophen-3-yl)propyl)carbamate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with different aromatic rings, such as phenyl, furan, or pyridine.
Propriétés
Formule moléculaire |
C19H23NO4S |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-3-oxo-2-phenylmethoxy-1-thiophen-3-ylpropyl]carbamate |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)24-18(22)20-17(15-9-10-25-13-15)16(11-21)23-12-14-7-5-4-6-8-14/h4-11,13,16-17H,12H2,1-3H3,(H,20,22)/t16?,17-/m1/s1 |
Clé InChI |
LOHAOSNYFUMFSS-ZYMOGRSISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](C1=CSC=C1)C(C=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1=CSC=C1)C(C=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine](/img/structure/B12993240.png)
![4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B12993257.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12993278.png)
![[(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester](/img/structure/B12993282.png)
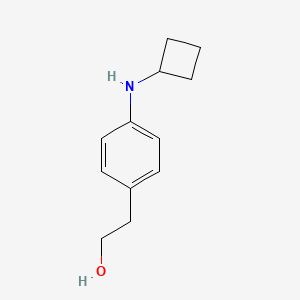


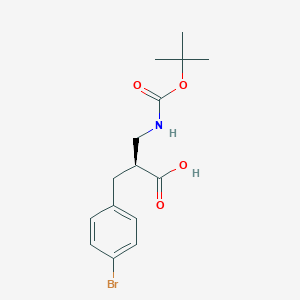
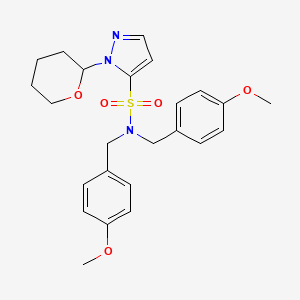

![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B12993325.png)
